molecular formula C23H26Cl2N2O B15053043 2-Chloro-4-pyridylcyclohexylketone

2-Chloro-4-pyridylcyclohexylketone

Cat. No.: B15053043
M. Wt: 417.4 g/mol
InChI Key: XRFXQANPHGGYTC-UHFFFAOYSA-N
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Description

2-Chloro-4-pyridylcyclohexyl ketone is a chemical compound with the molecular formula C12H14ClNO. It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a cyclohexyl ketone group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-pyridylcyclohexyl ketone typically involves the reaction of 2-chloro-4-pyridinecarboxaldehyde with cyclohexanone under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux, and the product is isolated through standard purification techniques like recrystallization .

Industrial Production Methods

Industrial production methods for 2-Chloro-4-pyridylcyclohexyl ketone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-pyridylcyclohexyl ketone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-pyridylcyclohexyl ketone is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-pyridylcyclohexyl ketone involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The exact pathways and targets are still under investigation, but it is believed to affect cellular processes by modifying key biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-pyridylmethyl ketone
  • 2-Chloro-4-pyridylphenyl ketone
  • 2-Chloro-4-pyridylbutyl ketone

Uniqueness

2-Chloro-4-pyridylcyclohexyl ketone is unique due to its cyclohexyl ketone group, which imparts distinct chemical properties compared to other similar compounds.

Properties

Molecular Formula

C23H26Cl2N2O

Molecular Weight

417.4 g/mol

IUPAC Name

bis(2-chloro-1-pyridin-4-ylcyclohexyl)methanone

InChI

InChI=1S/C23H26Cl2N2O/c24-19-5-1-3-11-22(19,17-7-13-26-14-8-17)21(28)23(12-4-2-6-20(23)25)18-9-15-27-16-10-18/h7-10,13-16,19-20H,1-6,11-12H2

InChI Key

XRFXQANPHGGYTC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)Cl)(C2=CC=NC=C2)C(=O)C3(CCCCC3Cl)C4=CC=NC=C4

Origin of Product

United States

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